molecular formula C7H14O3 B1315408 3-(1-Ethoxyethoxy)oxetane CAS No. 85328-36-5

3-(1-Ethoxyethoxy)oxetane

Cat. No. B1315408
CAS RN: 85328-36-5
M. Wt: 146.18 g/mol
InChI Key: NXPNJCAIEXYHOZ-UHFFFAOYSA-N
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Description

“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .


Synthesis Analysis

The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .


Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .


Physical And Chemical Properties Analysis

Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Scientific Research Applications

Atom Transfer Radical Polymerization

Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP). This process used ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst. The polymerization maintained the integrity of the oxetane group, as confirmed by NMR and FT-IR analyses (Singha, Ruiter, & Schubert, 2005).

Synthesis and Characterization of Homo- and Copolymers

Two oxetane-derived monomers, including 3-(methoxy(triethylenoxy))methyl-3′-methyloxetane, were synthesized. Their homo- and copolymers were synthesized via cationic ring-opening polymerization. The polymers displayed high heat decomposition temperatures and potential for use in lithium ion batteries for polymer electrolytes (Ye et al., 2005).

Synthesis of New Monofunctional and Oligofunctional Oxetane Acetals

New derivatives of 3-ethyl-3-(hydroxymethyl)oxetane were synthesized. These materials, potentially useful in cationic UV-curable formulations, may find applications as reactive diluents or binders in various fields (Annby, Ek, & Rehnberg, 2001).

Synthesis and Adhesive Interactions with Polar Substrates

Hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane showed good adhesion to polar substrates. This suggests potential applications in areas requiring strong adhesive properties (Parzuchowski & Mamiński, 2020).

Cationic Photocrosslinkable Polydimethylsiloxane

Oxetane monomers were synthesized and used to prepare polydimethylsiloxanes bearing oxetane groups. The kinetic study of their cationic photopolymerization indicated potential applications in areas requiring controlled polymerization processes (Lecamp, Youssef, Lebaudy, & Bunel, 1997).

Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine

This study highlights the versatility of oxetanes in polymer synthesis and their presence in various pharmaceutical products. The findings point to the potential of oxetanes in drug discovery and synthesis (Bellinghiere et al., 2015).

Polymerization of Hydroxymethyloxetanes

Oxetanes containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, were polymerized cationically to produce branched polymers. These polymers, with unique structural features, hold potential for various applications (Bednarek, Penczek, & Kubisa, 2002).

Synthesis of Hyperbranched Polymers

This study demonstrates the successful synthesis of hyperbranched polyethers with a degree of branching of 0.4, highlighting potential applications in the creation of new polymer structures (Magnusson, Malmström, & Hult, 1999).

Safety And Hazards

The safety data sheet for “3-(1-Ethoxyethoxy)oxetane” indicates that it has acute toxicity when ingested . It is intended for research use only and not for medicinal or household use .

Future Directions

Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .

properties

IUPAC Name

3-(1-ethoxyethoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNJCAIEXYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522635
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethoxyethoxy)oxetane

CAS RN

85328-36-5
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate produced in Example 9 was added over a period of 1.5 hours to a stirred hot (105°) solution of 1.1 kg (27.5 moles) of sodium hydroxide in 1.1 L of water in a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The mixture was refluxed for an additional 4 hours period and then was allowed to cool to 25° C. The mixture was stirred with 1.5 L of water to dissolve inorganic salts and the phases were separated. The aqueous solution was extracted with 2 L of methylene chloride. Solvent was removed from the methylene chloride layer and the residual oil was combined with the above organic phase to give 1.2 kg of crude 3-(1-ethoxyethoxy) oxetane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
XY Xia, W Sun, W He, Y Feng, L Zhan, Y Luo - Russian Journal of Organic …, 2020 - Springer
A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. The procedure is …
Number of citations: 4 link.springer.com
Y Zhao, W Wang, J Li, F Wang, X Zheng, H Yun… - Tetrahedron …, 2013 - Elsevier
Inexpensive, non-toxic, and readily available catalyst system FeCl 3 /pyridine was found to be highly efficient for the opening of a wide variety of epoxides with carboxylic acid under …
Number of citations: 13 www.sciencedirect.com
SPW Carolan - 1992 - search.proquest.com
This thesis describes syntheses and attempted syntheses of certain 3-substituted oxetanes. Simple oxetanes bearing reactive substituents in the 3-position are required since the …
Number of citations: 1 search.proquest.com

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